
PAbetaN (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylalanine-arginine beta-naphthylamide dihydrochloride, commonly known as PAbetaN (dihydrochloride), is a well-studied efflux pump inhibitor. Efflux pumps are mechanisms used by bacteria to expel antimicrobial agents, contributing to multidrug resistance. PAbetaN (dihydrochloride) is particularly noted for its ability to permeabilize the outer membrane of Gram-negative bacteria, making it a valuable tool in combating antibiotic resistance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PAbetaN (dihydrochloride) involves the coupling of phenylalanine and arginine with beta-naphthylamide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of PAbetaN (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and crystallized to obtain the dihydrochloride salt form .
化学反応の分析
Types of Reactions
PAbetaN (dihydrochloride) primarily undergoes substitution reactions due to the presence of amide and amine functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents like water or methanol.
Hydrolysis Reactions: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of PAbetaN (dihydrochloride) and its hydrolyzed fragments .
科学的研究の応用
PAbetaN (dihydrochloride) has a wide range of applications in scientific research:
作用機序
PAbetaN (dihydrochloride) exerts its effects by inhibiting the efflux pumps of Gram-negative bacteria. These pumps are responsible for expelling antimicrobial agents from the bacterial cell, thereby contributing to multidrug resistance. By inhibiting these pumps, PAbetaN (dihydrochloride) increases the intracellular concentration of antibiotics, enhancing their efficacy .
The compound also permeabilizes the bacterial outer membrane, allowing larger antibiotics and other antimicrobial agents to enter the cell more easily. This dual mechanism of action makes PAbetaN (dihydrochloride) a potent efflux pump inhibitor .
類似化合物との比較
Similar Compounds
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP): Another efflux pump inhibitor that disrupts the proton motive force across bacterial membranes.
N-phenyl-1-naphthylamine (NPN): Used to study membrane permeability in bacteria.
Thioridazine: An antipsychotic drug that also exhibits efflux pump inhibitory activity.
Uniqueness
PAbetaN (dihydrochloride) is unique in its dual mechanism of action, combining efflux pump inhibition with membrane permeabilization. This makes it particularly effective in enhancing the efficacy of antibiotics against multidrug-resistant bacteria .
特性
分子式 |
C25H32Cl2N6O2 |
|---|---|
分子量 |
519.5 g/mol |
IUPAC名 |
2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride |
InChI |
InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H |
InChIキー |
MRUMOHLDHMZGMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid](/img/structure/B13396048.png)

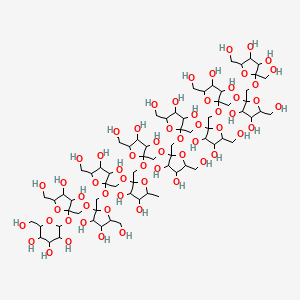

![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
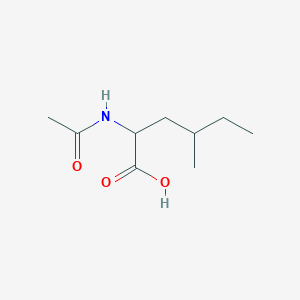
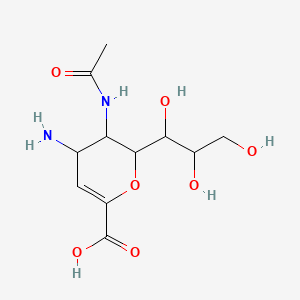
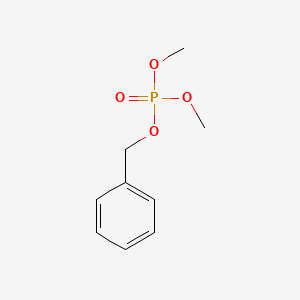
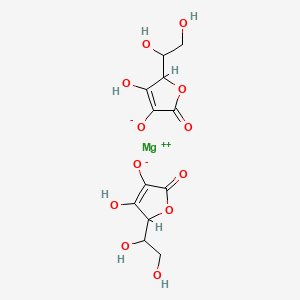
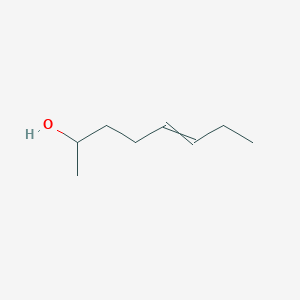
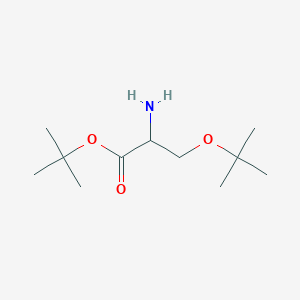
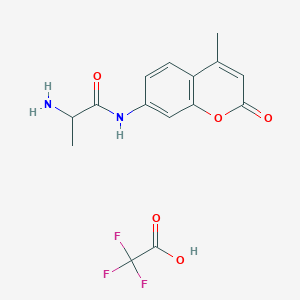
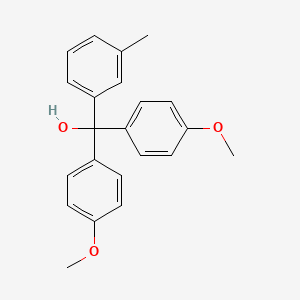
![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
